N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound is a hexahydrobenzothienopyrimidine derivative featuring a prop-2-en-1-yl (allyl) group at position 3, a sulfanyl-linked acetamide moiety at position 2, and a 3-chloro-2-methylphenyl substituent on the acetamide nitrogen. Its core structure combines a bicyclic benzothieno[2,3-d]pyrimidine scaffold with a tetrahydroquinoline-like ring system, which is common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial pathogenesis . The allyl group may enhance lipophilicity and influence binding interactions, while the chloro-methylphenyl substituent modulates electronic and steric properties .
Properties
Molecular Formula |
C22H22ClN3O2S2 |
|---|---|
Molecular Weight |
460.0 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C22H22ClN3O2S2/c1-3-11-26-21(28)19-14-7-4-5-10-17(14)30-20(19)25-22(26)29-12-18(27)24-16-9-6-8-15(23)13(16)2/h3,6,8-9H,1,4-5,7,10-12H2,2H3,(H,24,27) |
InChI Key |
WQMLXSGOPUWMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chloro-substituted phenyl group and a benzothieno-pyrimidine moiety. Its molecular formula is C17H15ClN2O2S, with a molecular weight of approximately 382.81 g/mol. The presence of the sulfanyl group suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit diverse biological activities, including:
- Antimicrobial Activity : Compounds in the benzothieno-pyrimidine class have shown antimicrobial properties against various pathogens.
- Anticancer Potential : Some derivatives have been studied for their ability to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as cholinesterases and cyclooxygenases (COX), which are important in neurodegenerative diseases and inflammation.
The biological activity of N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in Alzheimer's disease management. For example, some related compounds have shown IC50 values ranging from 10 to 30 μM against these enzymes .
- Antioxidant Activity : The compound's structural features may contribute to its ability to scavenge free radicals and reduce oxidative stress in cells.
- Cytotoxic Effects on Cancer Cells : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival .
Table 1: Summary of Biological Activities
Case Study 1: Neuroprotective Effects
In a study examining the neuroprotective effects of related compounds on AChE activity, it was found that certain derivatives significantly improved cognitive function in animal models of Alzheimer’s disease by reducing AChE activity and increasing acetylcholine levels .
Case Study 2: Antitumor Activity
Another investigation focused on the anticancer properties of benzothieno-pyrimidine derivatives demonstrated that compounds similar to N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibited significant cytotoxic effects against breast cancer cell lines through apoptosis induction .
Scientific Research Applications
The compound N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention in various scientific research applications. This article explores its structural characteristics, biological activities, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H22ClN3O2S
- Molecular Weight : 460.0 g/mol
Structural Features
The compound features several notable structural components:
- A chloro-substituted aromatic ring , which may influence its biological activity.
- A benzothieno[2,3-d]pyrimidine core , which is significant for its interactions in biological systems.
- A sulfanyl linkage , enhancing its potential as a bioactive compound.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that certain benzothieno-pyrimidine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating that this compound may also possess similar properties.
Enzyme Inhibition
The sulfanyl group in the compound may enable it to act as an inhibitor for various enzymes. In particular, compounds with related structures have been studied for their ability to inhibit enzymes involved in cancer and infectious diseases.
Drug Development
Given its unique structure and biological activities, N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is being explored in drug development. Its potential as an anticancer or antimicrobial agent makes it a candidate for further pharmacological studies.
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes that include:
- Formation of the benzothieno-pyrimidine core.
- Introduction of the chloro and methyl groups.
- Coupling with the sulfanyl and acetamide functionalities.
These synthetic pathways are crucial for producing analogs with enhanced efficacy or reduced toxicity.
Case Studies
Several case studies provide insights into the biological activity of similar compounds:
- Anticancer Activity : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific signaling pathways.
- Antimicrobial Effects : Research indicated that structurally similar compounds exhibited significant antimicrobial activity against various pathogens.
These findings underscore the importance of exploring N-(3-chloro-2-methylphenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide for potential therapeutic applications.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Core Scaffold Modifications
- Compound A (Ethyl variant): N-(3-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide () Key difference: Ethyl substituent replaces prop-2-en-1-yl at position 3.
- Compound B (Pyridinylmethyl variant): N-(3-chloro-2-methylphenyl)-2-[[4-oxo-3-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide () Key difference: Pyridinylmethyl group at position 3 introduces hydrogen-bonding capability.
Substituent Variations on the Acetamide Nitrogen
Compound C : N-(2,3-Dichlorophenyl)-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide ()
- Compound D: N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () Key difference: Triazolo-pyrimidine core instead of pyrimidine-thieno system.
Physicochemical and Spectroscopic Properties
*Inferred from analogous compounds ().
Pharmacological Implications
- Anticancer Potential: The allyl group in the target compound may inhibit kinases or topoisomerases, similar to other pyrimidine derivatives ().
- Antimicrobial Activity : Chlorophenyl substituents in analogs like Compound C show efficacy against bacterial targets, suggesting possible shared mechanisms ().
- Metabolic Stability : Prop-2-en-1-yl groups are prone to oxidation, which may shorten half-life compared to ethyl or aromatic substituents ().
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters, including temperature (60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO for solubility), and reaction time (monitored via TLC/HPLC) . Multi-step protocols often involve:
Thienopyrimidine core formation : Cyclocondensation of thiophene derivatives with urea/thiourea.
Sulfanyl acetamide coupling : Nucleophilic substitution at the pyrimidin-2-yl position using mercaptoacetamide intermediates .
Purity is enhanced via recrystallization (ethanol/DMSO mixtures) and column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., prop-2-en-1-yl protons at δ 5.2–5.8 ppm, aromatic protons at δ 7.0–8.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required) using C18 columns and UV detection .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]+ peaks matching calculated m/z) .
- Elemental Analysis : Confirms C, H, N, S percentages (e.g., deviations <0.3% from theoretical values) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed for this compound across different experimental models?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds (e.g., doxorubicin) to normalize activity metrics .
- Structural Analog Comparison : Compare activity against analogs with modified substituents (e.g., 3-chloro-2-methylphenyl vs. 4-chlorophenyl groups) to identify structure-activity relationships .
- Pharmacokinetic Profiling : Assess solubility (DMSO/ethanol mixtures) and metabolic stability (microsomal assays) to explain variability in in vivo vs. in vitro results .
Q. What strategies are recommended for elucidating the reaction mechanisms involving the thienopyrimidine core during synthetic modifications?
- Methodological Answer :
- Isotopic Labeling : Use ¹³C-labeled starting materials to track cyclization pathways in the benzothieno-pyrimidinone formation .
- Computational Modeling : DFT calculations (B3LYP/6-31G* level) predict reactive sites (e.g., sulfur at C2 for nucleophilic substitution) .
- Kinetic Studies : Monitor intermediates via time-resolved HPLC to identify rate-determining steps (e.g., thiourea ring closure) .
Q. What crystallographic methods are suitable for determining the 3D conformation of this compound and its binding interactions?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (acetonitrile/chloroform). Analyze torsion angles (e.g., dihedral angles between thienopyrimidine and acetamide groups) to confirm planar vs. non-planar conformations .
- Molecular Docking : Use AutoDock Vina with target proteins (e.g., kinases) to predict binding modes, validated by SCXRD data on related compounds (e.g., N-(3-chlorophenyl) analogs) .
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data reported for this compound in different solvents?
- Methodological Answer :
- Solubility Screening : Systematically test solvents (DMSO, ethanol, PBS) using a standardized protocol (e.g., shake-flask method at 25°C).
- Purity Verification : Confirm absence of hygroscopic impurities via Karl Fischer titration .
- Structural Comparison : Cross-reference with analogs (e.g., reports solubility in DMSO/ethanol; discrepancies may arise from alkyl chain variations) .
Experimental Design Considerations
Q. What in vitro models are appropriate for evaluating the compound’s enzyme inhibition potential?
- Methodological Answer :
- Kinase Assays : Use ADP-Glo™ kinase assays (e.g., EGFR or VEGFR2) with ATP concentrations adjusted to Km values .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) to assess metabolic interactions .
- Dose-Response Curves : Generate IC50 values with 8-point dilution series (0.1–100 μM) and nonlinear regression analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
